molecular formula C8H16N2O B13771008 2-Piperidinecarboxamide, 5,5-dimethyl-

2-Piperidinecarboxamide, 5,5-dimethyl-

Cat. No.: B13771008
M. Wt: 156.23 g/mol
InChI Key: QHEOYXMUFYBJSS-UHFFFAOYSA-N
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Description

2-Piperidinecarboxamide, 5,5-dimethyl- is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinecarboxamide, 5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with a suitable amine. For example, the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid, halogenating, and then amidating with 2,6-dimethyl phenyl .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as salting, halogenation, and amidation, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinecarboxamide, 5,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Piperidinecarboxamide, 5,5-dimethyl- may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Piperidinecarboxamide, 5,5-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Piperidinecarboxamide, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression. These interactions can lead to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinecarboxamide, 5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5,5-dimethylpiperidine-2-carboxamide

InChI

InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11)

InChI Key

QHEOYXMUFYBJSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1)C(=O)N)C

Origin of Product

United States

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